N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
CAS No.:
VCID: VC18897755
Molecular Formula: C19H15FN6O5S
Molecular Weight: 458.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that combines several functional groups, including a pyrimidine ring, a benzamide moiety, and a nitrophenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, which are often associated with heterocyclic compounds and amides. Synthesis MethodsThe synthesis of such complex organic compounds typically involves multi-step reactions. Common methods include the condensation of carboxylic acids with amines to form amides, and the use of isocyanate intermediates with catalysts like dicyclohexyl carbodiimide. Protecting groups may be used to prevent unwanted reactions during synthesis. Continuous flow reactors are often employed in industrial settings to enhance efficiency and yield. Analytical TechniquesAnalytical techniques such as High Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy are crucial for monitoring reaction progress and characterizing the final product. These methods help ensure the purity and structural integrity of the compound. Potential Biological ActivitiesCompounds with similar structures to N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide may exhibit biological activities through enzyme inhibition or interaction with specific molecular targets. This could lead to therapeutic effects by altering metabolic pathways. |
---|---|
Product Name | N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide |
Molecular Formula | C19H15FN6O5S |
Molecular Weight | 458.4 g/mol |
IUPAC Name | N-[4-amino-2-[2-(3-nitroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Standard InChI | InChI=1S/C19H15FN6O5S/c20-11-6-4-10(5-7-11)17(28)23-15-16(21)24-19(25-18(15)29)32-9-14(27)22-12-2-1-3-13(8-12)26(30)31/h1-8H,9H2,(H,22,27)(H,23,28)(H3,21,24,25,29) |
Standard InChIKey | HQWJWNDTAXJDOL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N |
PubChem Compound | 86261562 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume